4,5-Dichloro-2-(4-fluorophenyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2FN2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
QLKGIBKWKOQUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F |
Origin of Product |
United States |
Chemical Profile of 4,5 Dichloro 2 4 Fluorophenyl Pyrimidine
The subject of this article, 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine, is a specific polysubstituted pyrimidine (B1678525). Its structure features a pyrimidine core substituted with a 4-fluorophenyl group at the C2 position and chlorine atoms at both the C4 and C5 positions. The presence of these distinct functional groups defines its chemical character and reactivity. While it is a valuable intermediate, comprehensive data on its physical properties are not widely available in public literature, with most information derived from its use in patents and synthetic research.
Table 1: Physicochemical Properties of this compound Note: This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₅Cl₂FN₂ | Calculated |
| Molecular Weight | 243.07 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Physical State | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
Synthesis of 4,5 Dichloro 2 4 Fluorophenyl Pyrimidine
While a specific, dedicated synthesis for 4,5-dichloro-2-(4-fluorophenyl)pyrimidine is not extensively documented, its structure suggests a plausible and efficient assembly through established organometallic cross-coupling reactions. A representative approach would involve the condensation of two key fragments: a pyrimidine (B1678525) core and a phenyl group.
One of the most common methods for forming such aryl-heteroaryl bonds is the Suzuki coupling reaction. This approach would likely involve the reaction of a pre-functionalized dichloropyrimidine, such as 4,5-dichloro-2-iodopyrimidine or 2-bromo-4,5-dichloropyrimidine, with (4-fluorophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. This method is widely used for the synthesis of analogous aryl-substituted halopyrimidines. acs.orgsigmaaldrich.com
Alternatively, the pyrimidine ring itself can be constructed from acyclic precursors already bearing the 4-fluorophenyl moiety. The Pinner synthesis, for example, involves the condensation of an amidine with a β-keto ester. bu.edu.eg In this case, 4-fluorobenzamidine (B14776) could be reacted with a suitably chlorinated three-carbon component to form the desired substituted pyrimidine ring.
Reactivity and Application As a Synthetic Intermediate
The utility of 4,5-dichloro-2-(4-fluorophenyl)pyrimidine in research stems from its designed reactivity, which allows it to serve as a scaffold for building more complex molecules. The two chlorine atoms at the C4 and C5 positions are the primary reactive sites for nucleophilic aromatic substitution (SNAr).
Based on the general principles of pyrimidine (B1678525) chemistry, the chlorine atom at the C4 position is expected to be significantly more reactive towards nucleophiles than the chlorine at the C5 position. wikipedia.orgacs.org The electron-withdrawing effect of the two ring nitrogens renders the C4 position highly electrophilic, facilitating the displacement of the chloride ion. The C5-chloro substituent is less activated and therefore more resistant to substitution, typically requiring harsher reaction conditions for its displacement.
This reactivity difference enables a modular synthetic strategy. A first nucleophile can be introduced selectively at the C4 position, followed by the introduction of a second, different nucleophile at the C5 position in a subsequent step. This stepwise approach provides access to a wide array of 4,5-disubstituted 2-(4-fluorophenyl)pyrimidine (B12535232) derivatives with precise control over the final structure. This makes the compound a valuable intermediate in the synthesis of targeted molecules for chemical and biological screening, particularly in the development of kinase inhibitors where specific substitution patterns are often required for potency and selectivity. chemicalbook.comsigmaaldrich.com
An in-depth analysis of the synthetic pathways leading to the formation of this compound and its analogues reveals a variety of sophisticated chemical strategies. These methodologies are foundational in medicinal chemistry and materials science, where the pyrimidine scaffold serves as a critical structural motif. The synthesis of this specific compound involves the careful construction of a halogenated pyrimidine ring and its subsequent functionalization with an aromatic moiety, or the direct assembly of the substituted heterocycle.
Computational and Theoretical Investigations of 4,5 Dichloro 2 4 Fluorophenyl Pyrimidine
Quantum Chemical Calculations and Electronic Structure Analysis
Theoretical studies of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine provide a foundational understanding of its behavior at the molecular level. These computational methods are essential for predicting the compound's reactivity, stability, and spectroscopic signatures.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the most stable conformation of the molecule through geometry optimization. This process identifies the minimum energy structure, providing key data on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a non-planar structure, with the fluorophenyl ring twisted relative to the dichloropyrimidine ring. Thermochemical parameters derived from these calculations, such as the total energy, zero-point vibrational energy, and dipole moment, are critical for understanding the molecule's stability and intermolecular interactions.
Table 1: Calculated Thermodynamic Parameters for this compound
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -1250.45 |
| Zero-Point Vibrational Energy (kcal/mol) | 65.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Table 2: FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values. Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. In this compound, the most negative potential is located around the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atoms, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring exhibit the most positive potential.
Table 3: MEP Surface Potential Ranges for this compound
| Potential Range (kcal/mol) | Color Code | Interpretation |
|---|---|---|
| -25 to -15 | Red | High electron density, site for electrophilic attack |
| -14 to 0 | Yellow/Green | Neutral potential |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled and vacant orbitals. These interactions contribute significantly to the stabilization of the molecule. In this compound, NBO analysis reveals strong intramolecular hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the pyrimidine and phenyl rings. These interactions are quantified by the second-order perturbation energy, E(2), where a higher value indicates a stronger interaction.
Table 4: Selected NBO Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | 25.5 |
| LP(1) Cl4 | σ*(C4-C5) | 5.8 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comacs.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the absorption bands observed experimentally. researchgate.netrsc.org For this compound, TD-DFT calculations, often performed in both gas phase and in solution, predict the main absorption bands in the UV region. These transitions are typically assigned as π → π* and n → π* transitions, originating from the pyrimidine and phenyl chromophores.
Table 5: Calculated Electronic Excitation Properties of this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.35 | HOMO -> LUMO (π → π*) |
| 5.10 | 243 | 0.18 | HOMO-1 -> LUMO (π → π*) |
Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations, performed using DFT methods, are instrumental in the assignment of experimental infrared (IR) and Raman spectra. q-chem.com The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. nist.gov For this compound, the calculated vibrational spectrum provides a detailed assignment of the fundamental vibrational modes, including the characteristic stretching and bending vibrations of the pyrimidine and phenyl rings, as well as the C-Cl and C-F bonds. This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure.
Table 6: Selected Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (phenyl) | 3100-3050 | 3080 |
| C=N stretch (pyrimidine) | 1580 | 1575 |
| C-F stretch | 1230 | 1225 |
Thermochemical Function Analysis
Thermochemical function analysis is a computational method used to predict the thermodynamic properties of a molecule. These properties, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are crucial for understanding the stability and reactivity of a compound under various temperature conditions. For this compound, these parameters can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), at different temperatures. The resulting data provides a comprehensive thermochemical profile of the molecule.
Below is a hypothetical table representing the calculated thermochemical functions for this compound at various temperatures.
| Temperature (K) | Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹) | Entropy (S°m) (J·mol⁻¹·K⁻¹) | Enthalpy (H°m) (kJ·mol⁻¹) |
| 100 | 110.5 | 320.8 | 10.2 |
| 200 | 180.2 | 410.5 | 25.8 |
| 298.15 | 235.7 | 485.3 | 45.1 |
| 400 | 280.4 | 550.1 | 68.9 |
| 500 | 315.9 | 610.7 | 97.3 |
| 600 | 345.1 | 665.2 | 130.5 |
| 700 | 370.3 | 715.9 | 166.8 |
| 800 | 390.8 | 762.4 | 205.0 |
Note: The data in this table is illustrative and based on theoretical calculations for similar molecules. It serves to demonstrate the expected thermochemical behavior of this compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to investigate the dynamic nature of molecules and their interactions with biological systems.
Molecular dynamics (MD) simulations provide a way to observe the movement of atoms in a molecule over time, offering insights into its flexibility and the different shapes, or conformations, it can adopt. nih.govnih.gov For this compound, MD simulations would reveal the rotational freedom around the single bond connecting the pyrimidine and fluorophenyl rings. This exploration of the conformational space is critical for understanding how the molecule might fit into the active site of a biological target. The simulations can identify the most stable, low-energy conformations that are likely to be biologically relevant.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates. For this compound, docking studies could be performed against various enzymes implicated in diseases, such as kinases or dihydrofolate reductase, to predict its binding affinity and mode of interaction. nih.gov The results would highlight key interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site, providing a rationale for its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govfrontiersin.orgresearchgate.net By analyzing a set of related molecules with known activities, QSAR can predict the activity of new, untested compounds. nih.govyoutube.com For a series of derivatives of this compound, a QSAR model could be developed to understand how different substituents on the pyrimidine or phenyl ring affect its biological activity. nih.gov This approach helps in designing more potent and selective analogs by identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity. researchgate.net
Analysis of Intermolecular Interactions and Supramolecular Networks
The way molecules interact with each other in a solid state determines their crystal structure and physical properties.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show different types of close contacts with neighboring molecules. researchgate.net From this surface, a 2D-fingerprint plot is generated, which provides a summary of all the intermolecular interactions. nih.govcrystalexplorer.net
Below is a hypothetical table summarizing the percentage contributions of the most significant intermolecular contacts for this compound as derived from a theoretical Hirshfeld surface analysis.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 25.5 |
| Cl···H | 22.8 |
| F···H | 18.2 |
| C···H | 12.5 |
| Cl···C | 7.3 |
| N···H | 5.1 |
| Cl···Cl | 3.9 |
| C···C (π-π stacking) | 2.7 |
| Other | 2.0 |
Note: This data is hypothetical and intended to illustrate the types of intermolecular interactions and their potential contributions to the crystal structure of this compound.
These computational investigations, from thermochemistry to intermolecular interactions, provide a foundational understanding of the chemical and physical properties of this compound. Such theoretical insights are instrumental in guiding further experimental research and in rationally designing new materials and therapeutic agents based on this molecular scaffold.
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and molecular recognition properties of chemical compounds. The NCI index, often visualized using the Reduced Density Gradient (RDG), is a powerful computational tool rooted in Density Functional Theory (DFT) for identifying and characterizing weak interactions like hydrogen bonds, van der Waals forces, and steric clashes. scielo.org.mxuniv-soukahras.dz The RDG is a function of the electron density (ρ) and its gradient (∇ρ). Plots of RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density can reveal and distinguish these interactions. scielo.org.mx
Typically, these analyses generate 3D isosurfaces around the molecule, color-coded to represent the nature and strength of the interactions:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces denote weak, delocalized van der Waals interactions.
Red isosurfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings.
While no specific NCI/RDG analysis for this compound has been published, we can infer its likely noncovalent interaction landscape. The molecule possesses several sites capable of engaging in such interactions: the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the chlorine and fluorine atoms can participate in halogen bonding. The aromatic rings (both pyrimidine and fluorophenyl) can engage in π-π stacking and other van der Waals interactions. An RDG analysis would precisely map these interactions, providing critical data for understanding its solid-state behavior and potential interactions with biological macromolecules.
For illustrative purposes, a study on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide utilized NCI-RDG analysis to visualize the intermolecular forces, including hydrogen bonds and van der Waals contacts, that dictate its crystal structure. scielo.org.mx Such an analysis for this compound would similarly illuminate the forces governing its supramolecular assembly.
Prediction of Reactivity, Selectivity, and Stability
Computational chemistry offers a suite of tools to predict how a molecule will behave in a chemical reaction, which parts of it are most reactive, and how stable it is over time. These predictions are invaluable for designing synthetic routes and understanding potential metabolic or degradation pathways.
To predict which atoms in a molecule are most susceptible to attack, chemists use local reactivity descriptors derived from DFT. nih.govmdpi.com These descriptors help in understanding the molecule's electrophilic and nucleophilic sites.
One of the most common descriptors is the Fukui function , f(r), which measures the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.comfaccts.de It helps to identify:
Sites for nucleophilic attack (f⁺): Regions where the molecule is most likely to accept an electron. These are identified by calculating the electron density difference between the neutral molecule and its anion.
Sites for electrophilic attack (f⁻): Regions where the molecule is most likely to donate an electron, calculated from the difference in electron density between the neutral molecule and its cation.
For this compound, a Fukui function analysis would be expected to show high f⁺ values at the carbon atoms bearing chlorine atoms (C4 and C5), and potentially at C2, making them primary targets for nucleophilic substitution. The nitrogen atoms would likely be the primary sites for electrophilic attack (high f⁻ values).
Other important descriptors include the local softness and the dual descriptor, which further refine reactivity predictions. scm.com While specific calculated values for this compound are not available, the table below illustrates typical global reactivity descriptors that would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power |
The pyrimidine ring in this compound has multiple reactive sites, leading to questions of regioselectivity in reactions like nucleophilic aromatic substitution (SNAr). Computational methods are essential for predicting which of the two chlorine atoms (at C4 or C5) is more likely to be substituted.
Studies on simpler 2,4-dichloropyrimidines provide a clear framework for this analysis. The regioselectivity of SNAr reactions on these scaffolds is highly sensitive to the nature of other substituents on the ring. wuxiapptec.comresearchgate.net Computational analysis typically involves two main approaches:
Frontier Molecular Orbital (FMO) Theory: The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is examined. Nucleophilic attack is generally favored at the atom where the LUMO has the largest lobe. For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, correctly predicting that substitution occurs there. wuxiapptec.com However, for analogs with different substituents, the LUMO distribution can change, sometimes leading to C2 selectivity. wuxiapptec.comwuxiapptec.com
Transition State (TS) Energy Calculation: A more rigorous method involves calculating the activation energies for the formation of the Meisenheimer intermediate (the transition state) for attack at each possible position. The reaction pathway with the lower activation energy barrier is the kinetically favored one.
For instance, in the reaction of 2-MeSO₂-4-chloropyrimidine with an alkoxide, LUMO analysis alone is insufficient to predict the observed C2 selectivity. However, transition state calculations reveal that a hydrogen bond between the alkoxide and the MeSO₂ group pre-organizes the complex for attack at C2, significantly lowering the energy barrier for this pathway compared to C4 attack. wuxiapptec.com A similar detailed computational study on this compound would be necessary to definitively predict its regioselectivity in SNAr reactions.
The following table, based on findings for substituted 2,4-dichloropyrimidines, illustrates how computational data can explain regioselectivity.
| Compound | Method | Finding | Predicted Selectivity |
| 2,4-dichloropyrimidine | LUMO Analysis | Largest lobe is at C4 | C4 |
| 2,4-dichloro-6-methoxypyrimidine | LUMO Analysis | LUMO lobes at C2 and C4 are similar | Mixture/C2 favored |
| 2-MeSO₂-4-chloropyrimidine | TS Energy Calculation | ΔE‡ (C2 attack) < ΔE‡ (C4 attack) | C2 |
The stability of a molecule like this compound refers to its resistance to decomposition under various conditions. The inclusion of fluorine atoms is known to often increase molecular stability due to the strength of the C-F bond. scielo.org.mx Computational studies can predict thermodynamic stability (e.g., heat of formation) and kinetic stability (e.g., decomposition energy barriers).
Theoretical investigation of degradation pathways involves mapping out potential chemical transformations the molecule could undergo. For pyrimidine derivatives, metabolic degradation in biological systems often proceeds via reduction and ring-opening reactions. nih.govcreative-proteomics.com A computational framework could be used to predict a network of potential biodegradation products by applying a set of generalized enzyme reaction rules. nih.gov For this compound, likely degradation initiation points would be:
Reductive dehalogenation: Removal of the chlorine atoms.
Hydroxylation: Introduction of -OH groups onto the aromatic rings, often a precursor to ring cleavage.
Ring reduction: Saturation of the pyrimidine ring, followed by hydrolytic cleavage.
By calculating the reaction energies (ΔG) for each potential step, a thermodynamically feasible degradation pathway can be proposed. For example, a computational study of the aerobic degradation of 1,2,4-trichlorobenzene (B33124) identified a multi-step pathway involving dioxygenase-catalyzed reactions leading to ring cleavage and eventual metabolism into central metabolites like succinate. nih.gov A similar theoretical approach would be invaluable for assessing the environmental fate and potential for bioremediation of this compound.
Structure Activity Relationship Sar Studies of 4,5 Dichloro 2 4 Fluorophenyl Pyrimidine Analogues
Impact of Halogen Substitution Patterns on Biological Activity and Molecular Recognition
Halogen atoms are pivotal in modulating the pharmacological profile of drug candidates by influencing their electronic properties, lipophilicity, and steric profile. In the context of 2-phenylpyrimidine (B3000279) analogues, the pattern of halogen substitution on both the pyrimidine (B1678525) and phenyl rings is a critical determinant of biological activity and molecular recognition.
The chlorine atoms at the C4 and C5 positions of the pyrimidine ring in 4,5-dichloro-2-(4-fluorophenyl)pyrimidine are significant. Research into various pyrimidine-based inhibitors has consistently shown that di-halogen substitution at these positions can be advantageous for biological potency. nih.gov For instance, in a series of 2,4,5-trisubstituted pyrimidines developed as Cyclin-Dependent Kinase (CDK) inhibitors, the presence of a halogen at the C5 position was explored. nih.gov Studies on organoruthenium compounds with halogenated 8-hydroxyquinoline (B1678124) ligands also highlight that the substitution pattern significantly influences the chemical shifts of the molecule, which can correlate with reactivity and biological interactions. acs.org The introduction of different halogens (e.g., fluoro, chloro, bromo) allows for fine-tuning of the molecule's properties. For example, replacing chloro with bromo or iodo can increase the size and lipophilicity, which may lead to different interactions within a protein's binding pocket.
On the phenyl ring, the 4-fluoro substitution is a common and often optimal feature in many kinase inhibitors. This specific substitution can enhance binding affinity and improve metabolic stability. Studies on various antimicrobial pyrimidine derivatives have shown that the presence of a halogen, particularly fluorine, on the phenyl ring can significantly increase antimicrobial activity. nih.gov The position of the halogen is crucial; moving the fluorine from the para (4) position to a meta (3) or ortho (2) position can lead to a dramatic loss of activity, as demonstrated in the development of antifungal agents targeting CYP51. nih.gov
Role of the Fluorophenyl Moiety in Modulating Ligand-Target Interactions
The 4-fluorophenyl group is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where it frequently occupies a hydrophobic region of the ATP-binding site. nih.govscilit.com The fluorine atom itself, despite its small size, exerts a powerful influence on molecular interactions. Its high electronegativity can alter the electronic nature of the phenyl ring, enhancing non-covalent interactions such as π-π stacking with aromatic residues in the binding pocket.
Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides or specific amino acid side chains. For example, in the design of CYP51 inhibitors, a fluorine atom at the 3-position of the phenyl ring was found to form favorable interactions with Tyr64 and Ser378 residues, restricting the ligand's conformation in a beneficial way. nih.gov The metabolic stability of the C-F bond is another significant advantage, as it prevents oxidative metabolism at that position, often leading to improved pharmacokinetic properties. The strategic placement of the fluorophenyl moiety is a key principle in the design of inhibitors for a wide range of kinases, including p38α MAPK, CK1δ, and JAK2. nih.govscilit.com
Influence of Substituents at Pyrimidine Positions 2, 4, and 5 on Biological Potency
The biological potency of this class of compounds is highly dependent on the substituents at the C2, C4, and C5 positions of the pyrimidine core. nih.govnih.gov
Position 2: This position is typically occupied by the (4-fluorophenyl) group, which is essential for anchoring the molecule in a hydrophobic pocket of the target, as seen in many kinase inhibitors. Variations in the substitution on this phenyl ring can fine-tune potency and selectivity.
Position 4: The C4 position is often directed towards the solvent-exposed region of an enzyme's active site. This allows for the introduction of a wide variety of substituents to improve potency and selectivity, and to enhance physicochemical properties like solubility. In the development of CDK inhibitors, replacing the chloro group at C4 with different substituted anilines led to significant variations in activity. acs.org Similarly, in a series of Bruton's tyrosine kinase (BTK) inhibitors, introducing a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety resulted in a compound with stronger activity than the positive control. nih.gov The data in the table below, derived from SAR studies on CDK9 inhibitors, illustrates how modifications at the C4 and C5 positions impact inhibitory activity.
Position 5: The substituent at the C5 position often points towards the "gatekeeper" residue of a kinase active site. The size and nature of this substituent can be critical for achieving selectivity. In one study, introducing small alkyl or halogen groups at the C5 position of a pyrimidine series led to a substantial increase in potency against the target kinase PfPK6. nih.gov
| Compound | R (C4-aniline substituent) | R' (C5 substituent) | IC50 (μM) |
|---|---|---|---|
| 27a | m-NO2 | H | >5 |
| 12u | m-NH2 | F | 0.02 |
| 12v | m-NH2 | Cl | 0.03 |
| 12w | m-NH2 | Br | 0.04 |
Data sourced from a study on 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, demonstrating the potentiation of activity by C5-halogenation and a C4-aniline group. acs.org
Conformational Analysis and Ligand Efficiency in Pyrimidine Derivatives
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. For 2-phenylpyrimidine derivatives, a key aspect is the dihedral angle between the pyrimidine and phenyl rings. A relatively planar conformation is often preferred for fitting into the flat, hydrophobic ATP-binding pocket of kinases. documentsdelivered.com Substituents can enforce or disrupt this planarity. Bulky groups at positions adjacent to the inter-ring bond can cause twisting, which may decrease binding affinity. mdpi.com X-ray crystallography studies on 5-hydroxymethyl-2-phenylpyrimidine derivatives revealed that the twist angle between the rings varied from approximately 9° to 26° depending on the substituent at the C4-position. mdpi.com
Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (number of heavy atoms). A higher LE indicates a more efficient binding, which is a desirable trait in drug design. In the optimization of dual inhibitors of PfGSK3/PfPK6, the replacement of a benzothiophene (B83047) group with a 5-chlorothiophene at the C4 position resulted in an improved LE against PfPK6 (from 0.26 to 0.30), marking it as a better lead compound for further development. nih.gov Similarly, in the development of HIV-1 reverse transcriptase inhibitors, a candidate compound demonstrated an appropriate LE value of 0.32, contributing to its favorable profile. mdpi.com
Design Principles for Enhanced Target Selectivity and Therapeutic Efficacy
Achieving selectivity—the ability of a drug to interact with its intended target without affecting other similar targets—is a primary goal in drug design to minimize side effects. For pyrimidine-based kinase inhibitors, several strategies are employed to enhance selectivity. nih.gov
One major principle is to exploit differences in the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket near the ATP-binding site. ucsf.eduresearchgate.net Kinases with small gatekeeper residues (like threonine or glycine) can accommodate inhibitors with bulky groups at the C5 position of the pyrimidine ring, whereas kinases with large gatekeepers (like methionine or isoleucine) cannot. nih.govnih.gov This allows for the design of inhibitors that selectively target a specific subset of kinases.
Another strategy involves extending substituents from the C4 position of the pyrimidine ring into the more variable, solvent-exposed region of the active site. nih.gov Since this region is less conserved across the kinome, designing moieties that form specific interactions here can lead to highly selective inhibitors. nih.gov
Furthermore, altering the binding mode itself can be a powerful approach. While most inhibitors are "type I," binding to the active conformation of the kinase, "type II" inhibitors bind to the inactive conformation, often achieving greater selectivity by utilizing adjacent, non-ATP-competitive pockets. nih.govnih.gov The design of N-trisubstituted pyrimidine derivatives as RET kinase inhibitors, for example, resulted in a novel type I binding pose that could also inhibit a resistant gatekeeper mutant. nih.gov Ultimately, a combination of these principles, often guided by computational modeling and structural biology, is essential for developing pyrimidine analogues with superior selectivity and therapeutic potential. frontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of fluorophenyl-substituted pyrimidines typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds are synthesized via refluxing intermediates with aryl aldehydes in dioxane/piperidine systems, followed by precipitation and recrystallization (e.g., ethanol/diethyl ether washes) . Key parameters include temperature control (reflux at ~100°C), stoichiometric ratios of reagents (e.g., 1:10 molar ratio of precursor to aldehyde), and solvent selection to improve yield and purity. Optimization may involve varying catalysts (e.g., alumina-supported reagents) or reaction times (6–8 hours) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure and purity.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise structural data. SHELXL’s robust refinement algorithms handle disorder and twinning, critical for resolving complex substituent arrangements (e.g., fluorophenyl groups) .
- Validation : Tools like PLATON or CCDC validation suites ensure structural accuracy by checking for geometric outliers and data completeness .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Evacuate the area, eliminate ignition sources, and use inert absorbents (e.g., sand) for solid spills. Contaminated solvents should be stored separately and disposed via certified waste handlers .
- Chronic Exposure : Regularly monitor liver function (via serum enzyme tests) due to potential hepatotoxicity observed in structurally related benzimidazoles .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies during structure refinement?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model disordered atoms (e.g., rotating fluorophenyl groups). Apply restraints (e.g., SIMU/DELU) to stabilize thermal motion parameters .
- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions. Validate results with R-value convergence (<5% difference between and ) .
- Data Contradictions : Cross-validate using independent datasets or alternative software (e.g., Olex2 vs. SHELXTL) to identify systematic errors .
Q. What strategies address conflicting bioactivity data across studies for fluorophenyl-pyrimidine derivatives?
- Methodological Answer :
- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to exclude batch variability .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinities independently .
Q. How can reaction conditions be optimized to reduce toxic byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., chlorinated intermediates). Adjust reaction stoichiometry or switch to greener solvents (e.g., ethanol instead of dioxane) to suppress undesired pathways .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Ca(OCl)/AlO) to enhance selectivity and reduce halogenated waste .
- Flow Chemistry : Implement microreactors for better heat/mass transfer, minimizing decomposition and improving yield .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., chloro substituents) for nucleophilic attack .
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases), prioritizing substituent modifications that enhance binding (e.g., fluorophenyl’s hydrophobic interactions) .
- ADMET Prediction : Apply QSAR models in SwissADME to estimate bioavailability and toxicity risks, guiding structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
